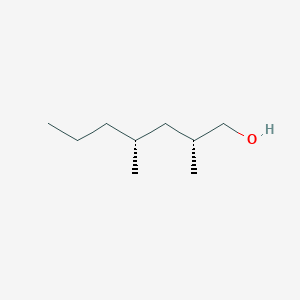
(R,R)-(+)-2,4-Dimethylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-(+)-2,4-Dimethylheptan-1-ol, also known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor and taste. It is widely used in the food, pharmaceutical, and cosmetic industries due to its unique flavor, cooling sensation, and therapeutic properties. Menthol is synthesized from peppermint oil or other natural sources and has been extensively studied for its various biological activities and applications.
Mechanism Of Action
The mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol is not fully understood, but it is believed to involve the activation of transient receptor potential (TRP) channels, specifically TRPM8 and TRPA1. These channels are involved in the perception of cold and pain, and their activation by (R,R)-(+)-2,4-Dimethylheptan-1-ol leads to the sensation of cooling and analgesia.
Biochemical And Physiological Effects
Menthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Menthol has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and anesthetic effects.
Advantages And Limitations For Lab Experiments
Menthol has several advantages and limitations for lab experiments. Its availability and low cost make it an attractive candidate for research studies. Its unique flavor and cooling sensation also make it a useful tool for sensory testing and evaluation. However, its volatility and instability can pose challenges for its use in certain experiments, and its potential for non-specific effects must be carefully considered.
Future Directions
There are several future directions for research on (R,R)-(+)-2,4-Dimethylheptan-1-ol. One area of interest is its potential as a therapeutic agent for various conditions, including pain, inflammation, and respiratory disorders. Another area of interest is its use in sensory testing and evaluation, particularly in the development of new food and beverage products. Further studies are also needed to fully elucidate the mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol and its effects on various biological systems.
Synthesis Methods
Menthol can be synthesized using various methods, including steam distillation, extraction, and chemical synthesis. The most common method involves the isolation of (R,R)-(+)-2,4-Dimethylheptan-1-ol from peppermint oil, which is obtained by steam distillation of the leaves of the peppermint plant. The oil is then subjected to fractional distillation and crystallization to obtain pure (R,R)-(+)-2,4-Dimethylheptan-1-ol. Chemical synthesis of (R,R)-(+)-2,4-Dimethylheptan-1-ol involves the reaction of thymol with an alkene in the presence of a catalyst, followed by hydrogenation and purification.
Scientific Research Applications
Menthol has been extensively studied for its various biological activities and applications. It has been shown to possess analgesic, anti-inflammatory, antispasmodic, and antimicrobial properties. Menthol is commonly used in topical analgesic products for the relief of muscle and joint pain, as well as in cough drops and throat lozenges for the relief of sore throat and cough. Menthol is also used in cosmetics and personal care products for its cooling and soothing properties.
properties
CAS RN |
18450-73-2 |
|---|---|
Product Name |
(R,R)-(+)-2,4-Dimethylheptan-1-ol |
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
Other CAS RN |
110507-98-7 18450-73-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



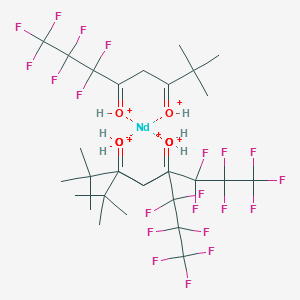
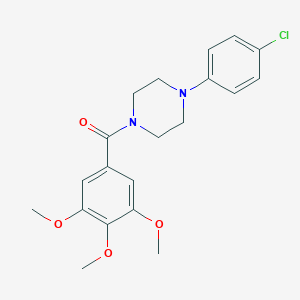
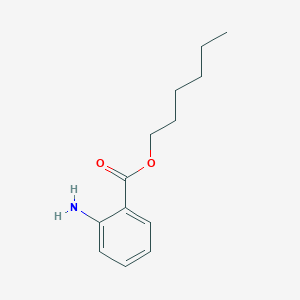
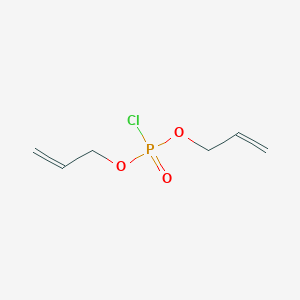
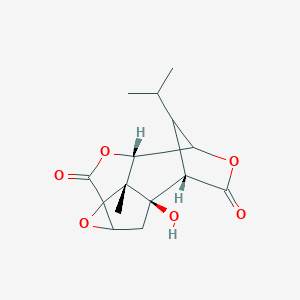
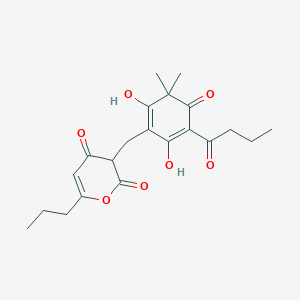
![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)






